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Compound of Interest

Compound Name: 2,4,6-Tri-sec-butylphenol

Cat. No.: B1617239 Get Quote

An important note on data availability: Publicly accessible, experimentally derived

spectroscopic data (NMR, IR, MS) for 2,4,6-tri-sec-butylphenol (CAS 5892-47-7) is limited.

The NIST Chemistry WebBook, a primary source for chemical data, contains thermochemical

information for this compound but does not feature its NMR, IR, or mass spectra.[1][2]

To provide a comprehensive guide that adheres to the requested format, this document will

present a detailed spectroscopic analysis of the closely related and well-documented isomer,

2,4,6-tri-tert-butylphenol (CAS 732-26-3). This information is intended to serve as a

representative example of the type of data and methodologies used in the spectroscopic

characterization of highly substituted phenols.

Physicochemical Properties
While comprehensive spectroscopic data for 2,4,6-tri-sec-butylphenol is scarce, some basic

physicochemical properties have been reported.
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Property Value Source

Molecular Formula C₁₈H₃₀O NIST WebBook[1]

Molecular Weight 262.43 g/mol NIST WebBook[1]

CAS Number 5892-47-7 NIST WebBook[1]

Density 0.912 g/cm³ Chemsrc

Boiling Point 326.1 °C at 760 mmHg Chemsrc

Spectroscopic Data for 2,4,6-tri-tert-butylphenol
(Illustrative Example)
The following sections provide a detailed overview of the NMR, IR, and MS data for 2,4,6-tri-

tert-butylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C

NMR) atoms.

¹H NMR Data (Solvent: CDCl₃, Frequency: 300 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.21 s 2H Aromatic C-H

5.02 s 1H Phenolic O-H

1.45 s 18H C(CH₃)₃ (ortho)

1.30 s 9H C(CH₃)₃ (para)

Data sourced from

PubChem.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C5892477&Mask=8
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5892477&Mask=8
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5892477&Mask=8
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Tri-tert-butylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Data (Solvent: CDCl₃, Frequency: 25.16 MHz)

Chemical Shift (ppm) Assignment

151.34 C-OH

141.39 Aromatic C (ortho)

134.94 Aromatic C (para)

121.82 Aromatic C-H

34.54 Quaternary C (ortho)

31.72 Quaternary C (para)

30.43 C(CH₃)₃ (ortho)

Data sourced from PubChem.[3]

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational modes. This technique is particularly useful for identifying

functional groups.

Key IR Absorption Bands for 2,4,6-tri-tert-butylphenol
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Wavenumber (cm⁻¹) Intensity Assignment

~3650 Sharp, weak-medium Free O-H stretch

~3050 Weak Aromatic C-H stretch

2960-2870 Strong Aliphatic C-H stretch

~1600, ~1480 Medium-strong Aromatic C=C ring stretch

~1240 Strong C-O stretch

~880 Strong
C-H out-of-plane bend

(isolated H)

Characteristic ranges for

substituted phenols.[4]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.

Key Mass Fragments for 2,4,6-tri-tert-butylphenol (Electron Ionization)

m/z Relative Intensity Assignment

262 Moderate Molecular Ion [M]⁺

247 High [M - CH₃]⁺

57 High [C(CH₃)₃]⁺

Data sourced from PubChem

and NIST WebBook.[3][5]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of phenolic compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Tri-tert-butylphenol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C732263&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the phenol sample in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is

critical to avoid interfering signals.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and improve resolution.

Tune the probe for the desired nucleus (¹H or ¹³C).

Data Acquisition:

Acquire the ¹H NMR spectrum. A standard experiment involves a single pulse acquisition.

For phenols, the hydroxyl proton signal can be confirmed by adding a drop of D₂O to the

sample tube and re-acquiring the spectrum; the O-H peak will disappear due to proton-

deuterium exchange.[6]

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H

NMR due to the lower natural abundance of the ¹³C isotope. Proton-decoupled mode is

standard to simplify the spectrum to single lines for each unique carbon.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using a reference standard (e.g., Tetramethylsilane,

TMS, at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
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IR Spectroscopy Protocol (FTIR-ATR)
Sample Preparation: Place a small amount of the solid phenol sample directly onto the

crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrument Setup:

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the

crystal.

Data Acquisition:

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The instrument software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule (e.g., O-H, C-H, C=C, C-O).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation:

Dissolve a small amount of the phenol sample in a volatile organic solvent (e.g.,

dichloromethane, hexane).

(Optional but recommended for phenols) Derivatize the sample to increase its volatility

and thermal stability. A common method is silylation, where the acidic O-H proton is

replaced with a trimethylsilyl (TMS) group using a reagent like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-

(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8][9]

Instrument Setup:
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Set the GC oven temperature program to separate the components of the sample. A

typical program starts at a low temperature, ramps up to a high temperature, and then

holds for a period.

Set the injector temperature and transfer line temperature to ensure the sample is

vaporized and transferred to the mass spectrometer without condensation.

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-500).

Electron Ionization (EI) at 70 eV is a standard method.

Data Acquisition:

Inject a small volume (typically 1 µL) of the prepared sample into the GC.

The GC separates the sample components, and as each component elutes from the

column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is

generated.

Data Analysis:

Analyze the resulting chromatogram to determine the retention time of the compound.

Analyze the mass spectrum of the peak of interest. Identify the molecular ion and

characteristic fragment ions.

Compare the obtained mass spectrum to a library database (e.g., NIST, Wiley) for

confirmation.[10]

Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis for a phenolic

compound.
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Caption: General workflow for spectroscopic analysis of a phenol sample.

Prepare Sample
in CDCl₃

Acquire ¹H NMR
Spectrum

Observe Broad Singlet
(Candidate O-H Peak)

Add D₂O
'D₂O Shake'

Peak Present Re-acquire ¹H NMR
Spectrum

Confirm Disappearance
of O-H Peak

Click to download full resolution via product page

Caption: Workflow for confirming the phenolic O-H signal using D₂O exchange in ¹H NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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